Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1227 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) . This protein is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
GNF-Pf-1227 interacts with its target, pfmfr3, leading to changes in the parasite’s sensitivity to certain antimalarial compounds . It has been shown to decrease the sensitivity of parasites to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
It is known that the compound interacts with the pfmfr3 protein, which plays roles in mitochondrial transport . This suggests that GNF-Pf-1227 may affect pathways related to mitochondrial function and drug resistance.
Pharmacokinetics
It has been shown that gnf-pf-1227 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (apt1)/lysophospholipase 1 (lypla1) with an ic50 of 210 nm . It has also been shown to inhibit LYPLA1 enzymes in heart, kidney, and lung in mice .
Result of Action
The result of GNF-Pf-1227’s action is a decrease in the parasite’s sensitivity to certain antimalarial compounds
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid . The reaction mixture is heated to promote the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced triazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its antiviral, neuroprotective, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with a nitro group, showing different biological activities.
2-Methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin: Another triazolopyrimidine derivative with distinct chemical properties.
Uniqueness
Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCJJCPAPBJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069108, DTXSID40275891 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GNF-Pf-1227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-99-5, 5797-96-6 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056423995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GNF-Pf-1227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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